molecular formula C19H19N3O B601955 Imidafenacin Related Compound 1 CAS No. 170105-20-1

Imidafenacin Related Compound 1

Cat. No.: B601955
CAS No.: 170105-20-1
M. Wt: 305.38
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Imidafenacin Related Compound 1 involves the synthesis of 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. The synthetic route typically includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.

    Attachment of the butanamide moiety: The imidazole ring is then reacted with a butanamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imidafenacin Related Compound 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The imidazole ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Imidafenacin Related Compound 1 has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.

    Biology: Studied for its interactions with biological targets, particularly muscarinic receptors.

    Medicine: Investigated for potential therapeutic applications similar to imidafenacin, such as the treatment of overactive bladder.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

    Imidafenacin: The parent compound, used in the treatment of overactive bladder.

    Other muscarinic receptor antagonists: Such as tolterodine and oxybutynin, which also target muscarinic receptors to manage bladder conditions.

Uniqueness

Imidafenacin Related Compound 1 is unique due to its specific structural modifications compared to imidafenacin. These modifications may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of muscarinic receptor antagonists .

Biological Activity

Imidafenacin Related Compound 1 (IRC1) is a derivative of imidafenacin, an antimuscarinic agent primarily used for treating overactive bladder (OAB). This article delves into the biological activity of IRC1, focusing on its pharmacodynamics, receptor interactions, clinical efficacy, and safety profile based on diverse research findings.

IRC1 functions as an antagonist to muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, with a lower affinity for M2 receptors. The mechanism involves:

  • M3 Receptor Antagonism : IRC1 inhibits smooth muscle contraction in the bladder by blocking M3 receptors, which are responsible for detrusor muscle contraction via calcium release from the sarcoplasmic reticulum .
  • M1 Receptor Modulation : By antagonizing M1 receptors, IRC1 reduces acetylcholine release in the bladder, further diminishing detrusor overactivity .

Pharmacokinetics

The pharmacokinetic profile of IRC1 is essential for understanding its therapeutic potential:

  • Absorption : IRC1 exhibits high oral bioavailability (approximately 57.8%) with peak plasma concentrations reached within 1-3 hours post-administration .
  • Distribution : The volume of distribution is estimated at 43.9 L, indicating significant tissue uptake, particularly in the bladder .
  • Metabolism : Metabolized primarily by CYP3A4 and UGT1A4, IRC1 does not produce active metabolites .
  • Elimination : Approximately 10% of the drug is excreted unchanged in urine, with a half-life of about 3 hours .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of IRC1 in managing OAB symptoms. A notable study compared IRC1 with other antimuscarinics:

Drug Incontinence Episodes Reduction Dry Mouth Incidence QTc Interval Change
ImidafenacinSignificant reductionLower than propiverineNo significant change
PropiverineSignificant reductionHigher incidenceIncreased
PlaceboNo significant changeN/AN/A

In a randomized controlled trial involving 1166 patients, those treated with IRC1 showed a statistically significant decrease in incontinence episodes compared to placebo and propiverine groups . Secondary endpoints also indicated improvements in urgency and micturition frequency.

Safety Profile

The safety profile of IRC1 has been favorable when compared to other anticholinergics. Key findings include:

  • Adverse Effects : The incidence of dry mouth was significantly lower in patients treated with IRC1 compared to those on propiverine (31.5% vs. 39.9%) .
  • Cognitive Effects : Although M1 receptor antagonism could theoretically impair cognitive function, studies indicated no significant impact on cognitive performance at therapeutic doses .

Case Studies

A prospective open-label case-controlled trial assessed the effects of IRC1 on detrusor overactivity post-robot-assisted radical prostatectomy. Patients receiving IRC1 exhibited improvements in bladder stability and storage symptoms over six months, although differences were not statistically significant compared to controls . This highlights the need for further multi-center studies to validate these findings.

Properties

CAS No.

170105-20-1

Molecular Formula

C19H19N3O

Molecular Weight

305.38

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

Origin of Product

United States

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